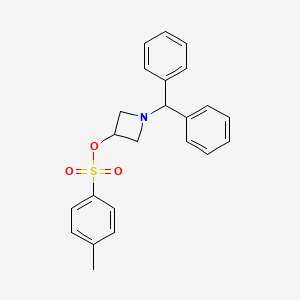
Toluene-4-sulfonic acid 1-benzhydryl-azetidin-3-yl ester
Overview
Description
Synthesis Analysis
A novel fluorescent labeling reagent, toluene-4-sulfonic acid 2-(2-thiophen-2-yl-phenanthro[9,10-d]imidazol-1-yl)-ethyl ester, has been designed and synthesized . It was used to label twenty-six fatty acids (C5–C30) successfully in the presence of K2CO3 catalyst in N,N-dimethylformamide solvent .Scientific Research Applications
Unusually Stable Azetidinone Sulfenic Acids
Toluene-4-sulfonic acid derivatives are involved in the rearrangement of sulfoxides to form stable azetidinone sulfenic acids. This process is significant due to the unusual stability of the resulting sulfenic acids, despite potential steric hindrances (Fekner, Baldwin, Adlington, & Schofield, 1998).
Asymmetric Synthesis of β-Lactams
In research on the asymmetric synthesis of β-lactams, toluene-4-sulfonic acid plays a catalytic role. This synthesis is particularly relevant for the production of 3-pyrrole substituted β-lactams, demonstrating the acid’s utility in facilitating complex organic reactions (Yadav, Shaikh, Das, Ray, & Banik, 2022).
Improved Synthesis of Energetic Materials
Toluene-4-sulfonic acid derivatives are used in the improved synthesis of energetic materials like 1,3,3-trinitroazetidine (TNAZ), showcasing their role in optimizing the production of high-purity and high-yield energetic compounds (Singh, Sikder, & Sikder, 2005).
Analysis of Fatty Acids in Ginkgo Nut and Leaf
The compound has been utilized as a fluorescent labeling reagent in the analysis of fatty acids in ginkgo nut and leaf. This application highlights its role in enhancing the sensitivity and specificity of high-performance liquid chromatography for biological samples (Dong, Liu, & Chen, 2018).
Preparation of Sulfinate Esters and Allylic Sulfones
Toluene-4-sulfonic acid is instrumental in the preparation of sulfinate esters and allylic sulfones. Its reactivity with primary and secondary alcohols under specific conditions has broad implications for synthetic chemistry, particularly in the creation of valuable organic compounds (Jacobsen, Chavda, Zikpi, Waggoner, Passini, Wolfe, Larson, Beckley, Hamaker, & Hitchcock, 2017).
Sulfonic Acid Esters from Polysaccharides
This acid's derivatives are used in synthesizing sulfonic acid esters from various polysaccharides, indicating their significant role in creating modified biopolymers with potential industrial applications (Koschella, Leermann, Brackhagen, & Heinze, 2006).
Catalytic Synthesis of Isoamyl Butyrate
The acid is superior to sulfuric acid as a catalyst in the esterification of butyric acid, exemplifying its effectiveness in synthesizing esters used in various industrial applications (Yuan, 2003).
Properties
IUPAC Name |
(1-benzhydrylazetidin-3-yl) 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO3S/c1-18-12-14-22(15-13-18)28(25,26)27-21-16-24(17-21)23(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-15,21,23H,16-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMFIVTJDNKVZIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401173359 | |
| Record name | 3-Azetidinol, 1-(diphenylmethyl)-, 3-(4-methylbenzenesulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401173359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36476-80-9 | |
| Record name | 3-Azetidinol, 1-(diphenylmethyl)-, 3-(4-methylbenzenesulfonate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36476-80-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Azetidinol, 1-(diphenylmethyl)-, 3-(4-methylbenzenesulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401173359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
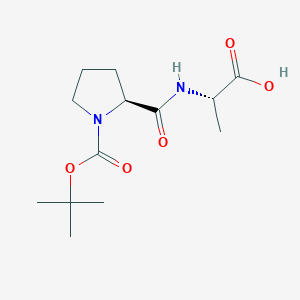
![Diethyl [(2,4-dinitrophenyl)amino]malonate](/img/structure/B3132059.png)
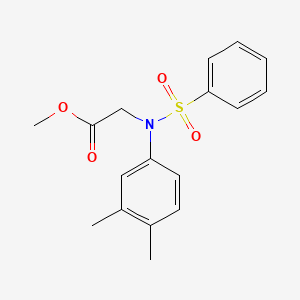
![N-[(4-cyanophenyl)methyl]methanesulfonamide](/img/structure/B3132068.png)
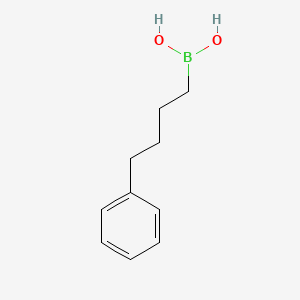
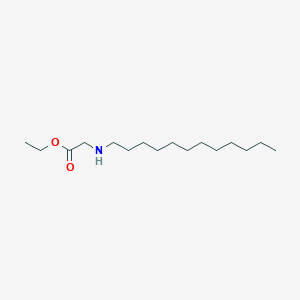
![7-(Difluoromethyl)-4,9-dimethoxyfuro[3,2-g]chromen-5-one](/img/structure/B3132093.png)
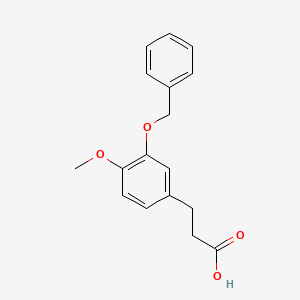
![4,9-Dibromonaphtho[2,3-C][1,2,5]selenadiazole](/img/structure/B3132100.png)
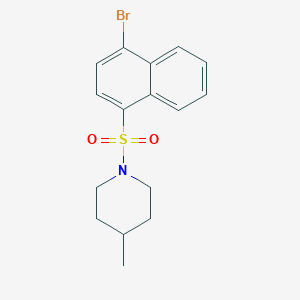
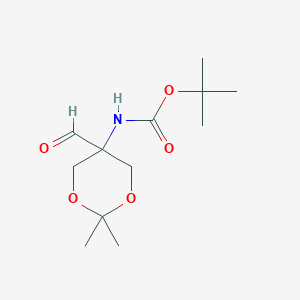
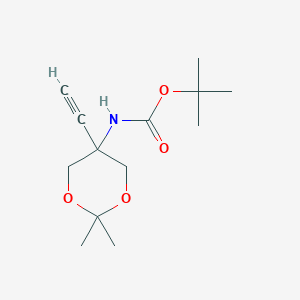
![(R)-(-)-4,12-Bis(diphenylphosphino)-[2.2]-paracyclophane](/img/structure/B3132133.png)

